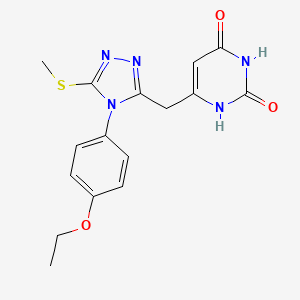

6-((4-(4-ethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-[[4-(4-ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S/c1-3-24-12-6-4-11(5-7-12)21-13(19-20-16(21)25-2)8-10-9-14(22)18-15(23)17-10/h4-7,9H,3,8H2,1-2H3,(H2,17,18,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCWWINCNGMIGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SC)CC3=CC(=O)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-(4-ethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the triazole ring. The final step involves the alkylation of the triazole derivative with a pyrimidine-2,4-dione moiety under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-((4-(4-ethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The ethoxy group can be substituted with other nucleophiles under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Nucleophiles like amines, thiols, and alcohols under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Studies have indicated that compounds with triazole moieties exhibit significant activity against a range of pathogens. For instance, the compound could potentially inhibit fungal growth and bacterial infections due to its structural similarities with known antifungal agents .

Anticancer Properties

Research has demonstrated that certain triazole derivatives possess anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. The methylthio group in this compound may enhance its efficacy against cancer cells by altering metabolic pathways or enhancing bioavailability .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Triazoles are often used to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This property can be particularly useful in designing drugs that require controlled metabolism to enhance therapeutic effects while minimizing side effects .

Agricultural Applications

Fungicides

Triazole compounds are widely used as fungicides in agriculture. They work by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The specific compound discussed may exhibit similar properties, making it a candidate for development into an effective agricultural fungicide .

Plant Growth Regulators

Some studies suggest that triazole derivatives can act as plant growth regulators. They may influence plant hormone levels and promote growth or stress resistance in crops. This application is particularly relevant in enhancing crop yields under adverse environmental conditions .

Table 1: Summary of Research Findings on Triazole Derivatives

Mechanism of Action

The mechanism of action of 6-((4-(4-ethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to structurally related pyrimidine-dione and triazole derivatives reported in the literature. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Table 1: Comparison of Structural Analogs

Key Observations

Substituent Effects on Physicochemical Properties: Electron-donating groups (e.g., 4-methoxy in ) correlate with lower melting points (220–222°C) compared to electron-withdrawing groups like 4-chloro (228–230°C) or 4-nitro (226–228°C). The target compound’s 4-ethoxyphenyl group, another electron donor, may similarly reduce crystallinity and enhance solubility . Methylthio (-SMe) in the triazole ring (target compound) could improve lipophilicity and membrane permeability compared to amino-thiazole or nitro groups in analogs .

Biological Activity Trends :

- Aryl substituents : 4-Nitrophenyl derivatives (e.g., ) show higher polarity but reduced bioavailability, whereas 4-chlorophenyl analogs (e.g., ) may exhibit stronger antimicrobial activity due to enhanced electrophilicity. The target’s 4-ethoxyphenyl group may balance lipophilicity and receptor binding .

- Triazole vs. Thiazole : Triazole-containing compounds (e.g., ) demonstrate broad-spectrum pharmacological activities (anticancer, antituberculosis), suggesting the target’s triazole moiety could confer similar versatility.

Spectral Data :

- HRMS and NMR data for analogs (e.g., δ 5.53 ppm for methoxy protons in , δ 8.82 ppm for nitroaryl protons in ) provide benchmarks for characterizing the target compound.

Research Implications and Limitations

- Gaps in Data : Direct synthesis, spectral data, and bioactivity studies for the target compound are absent in the provided evidence. Comparisons rely on structural analogs.

- Future Directions: Optimize synthesis using catalyst-free aqueous ethanol methods (as in ). Compare antimicrobial efficacy against Staphylococcus aureus with reference drugs like Metronidazole (as in ).

Biological Activity

The compound 6-((4-(4-ethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazole and pyrimidine derivatives. Its structure can be described as follows:

- Molecular Formula : C16H17N5OS2

- IUPAC Name : 6-((4-(4-ethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione)

This molecular configuration suggests potential interactions with biological targets due to the presence of multiple functional groups.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Notably:

- Inhibition of Kinases : The compound has shown promising results in inhibiting various kinases, particularly those involved in cancer signaling pathways. For instance, studies have indicated that modifications on the triazole ring can enhance potency against certain kinase targets such as MPS1 (Monopolar Spindle 1), which plays a crucial role in mitosis and is a target for cancer therapy .

- Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

- Antimicrobial Properties : Preliminary investigations suggest antimicrobial activity against certain bacterial strains. The presence of the triazole moiety is often linked to antifungal properties as well .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Target/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| MPS1 Inhibition | HCT116 Cells | 0.5 | |

| Antiproliferative | A431 Carcinoma Cells | 0.8 | |

| Antimicrobial | E. coli | 12 |

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound against A431 vulvar epidermal carcinoma cells demonstrated significant inhibition of cell proliferation with an IC50 value of approximately 0.8 µM. The mechanism was linked to apoptosis induction and disruption of cell cycle progression at the G2/M phase .

Case Study 2: Kinase Inhibition

Research focused on the compound's interaction with MPS1 highlighted its potential as a therapeutic agent in cancer treatment. The introduction of a methyl group at specific positions significantly improved metabolic stability and selectivity against other kinases such as CDK2, suggesting a favorable pharmacokinetic profile for further development .

Q & A

Q. What synthetic strategies optimize the yield and purity of 6-((4-(4-ethoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione?

Methodological Answer:

- Stepwise Functionalization : Begin with cyclization of precursor thiosemicarbazides in basic media (e.g., NaOH/EtOH) to form the triazole core, followed by alkylation with methylthio groups using iodomethane in DMF .

- Catalyst and Solvent Optimization : Use potassium carbonate in DMF for alkylation steps to enhance reaction efficiency, as demonstrated in analogous thienopyrimidine syntheses .

- Temperature Control : Maintain reflux conditions (80–100°C) during cyclization to minimize side products, as seen in related triazolopyrimidine syntheses .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent integration and regiochemistry. For example, thiazole protons in similar compounds appear at δ 7.2–8.1 ppm .

- HPLC Monitoring : Use C18 columns with UV detection (λ = 254 nm) to track reaction progress and ensure >95% purity .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) using ESI-MS, as applied to structurally related thienopyrimidines .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

- Antimicrobial Screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, following CLSI guidelines .

- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR) via fluorescence polarization, comparing IC values to reference inhibitors .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved for this compound?

Methodological Answer:

- Orthogonal Assays : Combine enzymatic inhibition data (e.g., kinase assays) with cell viability assays (e.g., MTT in cancer cell lines) to distinguish direct target effects from off-target toxicity .

- Metabolite Profiling : Use LC-MS to identify active metabolites in biological matrices, which may explain discrepancies between in vitro and in vivo results .

Q. What computational methods elucidate the structure-activity relationship (SAR) of substituents?

Methodological Answer:

- DFT Calculations : Optimize molecular geometries at the B3LYP/6-31G(d) level to map electrostatic potentials and identify key interactions (e.g., H-bonding with the triazole sulfur) .

- Molecular Docking : Simulate binding poses in kinase active sites (e.g., PDB: 1M17) using AutoDock Vina to rationalize substituent effects on affinity .

Q. How can stereochemical challenges during synthesis be addressed?

Methodological Answer:

- Chiral Chromatography : Resolve enantiomers using Chiralpak IA columns with hexane/isopropanol gradients, as applied to oxadiazole-containing analogs .

- Asymmetric Catalysis : Employ Pd-catalyzed couplings with chiral ligands (e.g., BINAP) to control stereochemistry at the pyrimidine core .

Q. What strategies mitigate scaling challenges for multi-step syntheses?

Methodological Answer:

Q. How does the compound’s stability under physiological conditions impact pharmacological studies?

Methodological Answer:

- Serum Stability Assays : Incubate the compound in human serum (37°C, 24 hrs) and quantify degradation via LC-MS. Modify labile groups (e.g., methylthio to sulfone) if rapid hydrolysis occurs .

Q. What synergistic effects are observed when combining this compound with other therapeutic agents?

Methodological Answer:

Q. How can advanced NMR techniques resolve dynamic structural features?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.